BenchChemオンラインストアへようこそ!

1-Azabicyclo[2.2.1]heptan-3-one, O-[3-(3-methoxyphenyl)-2-propyn-1-yl]oxime

Enantioselectivity Muscarinic receptor pharmacology Chiral resolution

The compound (CAS 161774-09-0), also known as CI-1017, PD 142505-0028, or (R)-(−)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3′-methoxyphenyl)-2-propynyl)oxime maleate, is a functionally M1-selective muscarinic acetylcholine receptor agonist belonging to the 1-azabicyclo[2.2.1]heptan-3-one oxime class. It is the (R)-enantiomer of the racemic compound PD 142505 and was developed by Pfizer/Warner-Lambert as a cognition-enhancing agent for Alzheimer's disease, having completed Phase I clinical trials.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 161774-09-0
Cat. No. B1679106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.1]heptan-3-one, O-[3-(3-methoxyphenyl)-2-propyn-1-yl]oxime
CAS161774-09-0
Synonyms1-azabicyclo(2.2.1)heptan-3-one, O-(3-(3-methoxyphenyl)-2-propynyl)oxime ethanedioate
CI-1017
PD 142505-0028
PD 142505-0028, ((+-)-Z)-isomer
PD 142505-0028, ((1R)-Z)-isomer
PD 142505-0028, ((1S)-Z)-isomer
PD-142505-0028
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C#CCON=C2CN3CCC2C3.C(=O)(C(=O)O)O
InChIInChI=1S/C16H18N2O2/c1-19-15-6-2-4-13(10-15)5-3-9-20-17-16-12-18-8-7-14(16)11-18/h2,4,6,10,14H,7-9,11-12H2,1H3
InChIKeyFXBXWJPMXQHOGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-Azabicyclo[2.2.1]heptan-3-one, O-[3-(3-methoxyphenyl)-2-propyn-1-yl]oxime (CAS 161774-09-0) – Scientific Procurement Guide


The compound (CAS 161774-09-0), also known as CI-1017, PD 142505-0028, or (R)-(−)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3′-methoxyphenyl)-2-propynyl)oxime maleate, is a functionally M1-selective muscarinic acetylcholine receptor agonist belonging to the 1-azabicyclo[2.2.1]heptan-3-one oxime class [1]. It is the (R)-enantiomer of the racemic compound PD 142505 and was developed by Pfizer/Warner-Lambert as a cognition-enhancing agent for Alzheimer's disease, having completed Phase I clinical trials [2]. Its molecular formula is C16H18N2O2 (free base) / C18H20N2O6 (ethanedioate salt), with a molecular weight of approximately 360.37 g/mol for the maleate salt form [3].

Why Generic Substitution of CI-1017 (CAS 161774-09-0) with In-Class Muscarinic Agonists Is Not Scientific


In-class muscarinic agonists cannot be simply interchanged with CI-1017 because the functional M1 selectivity of this compound arises from a specific combination of three structural features—the 1-azabicyclo[2.2.1]heptane scaffold, the Z-oxime geometry, and the 3-methoxyphenyl propynyl appendage—that together engage the transmembrane cavity of the M1 receptor in a manner distinct from classical agonists [1]. Critically, efficacy and M1 selectivity reside exclusively in the (R)-enantiomer; the racemic mixture PD 142505 and the (S)-enantiomer do not replicate the same selectivity profile [1]. Moreover, CI-1017 discriminates between M1/M4 and M2/M3/M5 subtypes with approximately 20–30-fold lower affinity for the latter, a selectivity window not shared by classical agonists such as carbachol or oxotremorine, nor by other M1-preferring agents like xanomeline, which binds with high affinity to all five subtypes [2]. Substituting CI-1017 with a generic M1 agonist without verifying enantiomeric purity and subtype selectivity profile risks introducing off-target parasympathetic effects at therapeutic doses, as demonstrated by the fact that CI-1017 produces parasympathetic side effects only at 100–178 mg/kg, approximately 100–1000-fold above its cognition-enhancing doses of 0.1–3.2 mg/kg [3].

Quantitative Differentiation Evidence for CI-1017 (CAS 161774-09-0) vs Closest Comparators


Enantiomeric Selectivity: (R)-CI-1017 vs Racemic PD 142505 vs (S)-Enantiomer

The functional M1 selectivity of the 1-azabicyclo[2.2.1]heptan-3-one oxime series is entirely dependent on stereochemistry. The racemic compound PD 142505 (24Z) shows functional M1 selectivity, but efficacy and M1 selectivity reside exclusively in the (R)-enantiomer, CI-1017 [1]. The (S)-enantiomer (CAS 149929-39-5) is essentially inactive as an M1 agonist, demonstrating that the chiral center at the 4-position of the azabicyclo ring is critical for receptor recognition [1].

Enantioselectivity Muscarinic receptor pharmacology Chiral resolution

Muscarinic Subtype Selectivity Profile: CI-1017 vs Xanomeline

CI-1017 is approximately equipotent at M1 and M4 receptors with 20–30-fold lower affinity for M2, M3, and M5 subtypes, yielding an overall selectivity rank order of M1 ≈ M4 > M3 ≈ M5 ≫ M2 [1]. In contrast, xanomeline binds with high affinity to all five muscarinic receptor subtypes (M1 Ki = 79.4 nM; M4 Ki = 20.0 nM; but also M2 Ki ≈ 294 nM and M3/M5 pKi ≈ 7.4), and achieves functional selectivity through differential kinetics of receptor activation rather than through binding selectivity [2]. This fundamental mechanistic difference means that at saturating concentrations, xanomeline will engage M2 and M3 receptors that mediate undesirable parasympathetic effects, whereas CI-1017's binding selectivity provides an inherent margin even at high target occupancy.

Receptor subtype selectivity M1/M4 vs M2/M3/M5 Binding affinity

In Vivo Therapeutic Index: Cognitive Efficacy vs Parasympathetic Side Effects

CI-1017 demonstrates a wide in vivo therapeutic window between doses that improve cognitive performance and doses that produce parasympathetic side effects. In hippocampally deficient mice, CI-1017 improved spatial memory at doses of 1.0–3.2 mg/kg; in nbM-lesioned rats, effective doses were 0.1–0.3 mg/kg [1]. Parasympathetic side effects (salivation, lacrimation, diarrhea) were observed only at 100–178 mg/kg, yielding a therapeutic index of approximately 100–1000-fold depending on the model [1]. In aging rabbits undergoing trace eyeblink conditioning, CI-1017 significantly increased learning rate and amount in a dose-dependent manner with only mild and temporary hypersalivation at the minimally effective dose [2]. This contrasts with classical non-selective muscarinic agonists such as oxotremorine and arecoline, which produce pronounced parasympathetic effects at doses that overlap with or are below those required for cognitive improvement, and with acetylcholinesterase inhibitors such as physostigmine, which produce GI side effects at therapeutic doses [3].

Therapeutic index In vivo efficacy Cognition enhancement Parasympathetic safety

Aβ/APP Modulation: Disease-Modifying Potential Distinct from Symptomatic Cholinesterase Inhibitors

CI-1017 inhibits production of amyloidogenic Aβ peptide and increases secretion of soluble amyloid precursor protein (sAPPα) via M1 receptor stimulation, a pharmacological property not shared by acetylcholinesterase inhibitors (donepezil, tacrine, galanthamine) or by non-selective muscarinic agonists [1]. This M1-mediated shift in APP processing from the amyloidogenic to the non-amyloidogenic pathway represents a potential disease-modifying mechanism beyond symptomatic cognitive enhancement. While xanomeline has also been reported to modulate APP processing, CI-1017 achieves this effect at concentrations within its M1-selective range [1].

Amyloid-beta APP processing Disease modification Alzheimer's pharmacology

Nicotinic Receptor Off-Target Profile: CI-1017 vs CI-1002

CI-1017 inhibits the acetylcholine-induced current of nicotinic acetylcholine receptors (nAChR) with an IC50 of 0.8 ± 0.1 μM, as measured in Torpedo electric organ preparations [1]. This compares favorably to the structurally related compound CI-1002, which inhibited nAChR currents with an IC50 of 3.4 ± 0.3 μM, indicating that CI-1017 is approximately 4.25-fold more potent at nAChR blockade [1]. While this nicotinic activity represents an off-target effect, CI-1017 also decreased miniature endplate potential (m.e.p.p.) amplitude from 1.08 ± 0.01 to 0.650 ± 0.007 mV and rise time from 0.700 ± 0.006 to 0.530 ± 0.007 ms at 1 μM concentration [1]. Researchers using CI-1017 in systems where nicotinic receptors are functionally relevant should account for this off-target activity.

Nicotinic receptor Off-target selectivity Electrophysiology

In Vivo Neurochemical Selectivity: Glutamate vs Aspartate in Striatum

PD 142505-0028 (CI-1017) rapidly increases glutamate but not aspartate concentrations in the striatum of anesthetized rats, as measured by in vivo microdialysis [1]. This neurochemical selectivity mirrors that of physostigmine (an acetylcholinesterase inhibitor) but is achieved through direct M1 receptor agonism rather than through potentiation of endogenous acetylcholine. The selective increase in glutamate over aspartate suggests preferential activation of corticostriatal glutamatergic afferents via presynaptic M1 receptors located on glutamatergic terminals, providing a neurochemical signature that distinguishes M1-selective agonists from broader cholinergic stimulants [1].

Neurotransmitter release Striatal microdialysis M1-mediated glutamate

Recommended Application Scenarios for CI-1017 (CAS 161774-09-0) Based on Quantified Differentiation Evidence


Alzheimer's Disease Preclinical Research Requiring M1-Selective Agonism with Aβ-Modulating Activity

CI-1017 is best deployed in Alzheimer's disease (AD) preclinical models—including transgenic APP/PS1 mice, nbM-lesioned rats, and aging rabbit trace eyeblink conditioning paradigms—where the research objective is to probe the mechanistic link between M1 receptor activation and both symptomatic cognitive improvement and amyloid pathology modification. The compound's dual action of enhancing cognition at 0.1–3.2 mg/kg while simultaneously inhibiting Aβ production and increasing sAPPα secretion makes it uniquely suited for studies investigating the M1–APP processing axis. Its wide therapeutic index (~100–1000-fold separation between cognitive and parasympathetic doses) permits chronic dosing regimens without the confounding peripheral cholinergic side effects that plague classical muscarinic agonists. This application scenario is directly supported by the evidence established in Evidence Items 3 and 4 of Section 3.

Chiral Pharmacology Studies Requiring Enantiomerically Pure M1 Agonist Controls

CI-1017 serves as the active (R)-enantiomer standard in studies comparing the pharmacological activity of racemic PD 142505 (CAS 149929-08-8), the inactive (S)-enantiomer (CAS 149929-39-5), and CI-1017 itself (CAS 161774-09-0 for the ethanedioate salt) . As demonstrated in Evidence Item 1 of Section 3, M1 efficacy resides entirely in the (R)-enantiomer, making CI-1017 indispensable as a positive control while the (S)-enantiomer serves as the negative control. This application is critical for chiral chromatography method development, enantiomeric purity validation, and structure–activity relationship (SAR) studies of the 1-azabicyclo[2.2.1]heptan-3-one oxime class.

Receptor Subtype Selectivity Profiling: M1/M4 vs M2/M3/M5 Discrimination Studies

CI-1017 is an essential reference agonist for muscarinic receptor subtype selectivity panels, particularly when benchmarking novel M1/M4-preferring ligands. Its selectivity profile—equipotent at M1 and M4 with 20–30-fold lower affinity for M2, M3, and M5 —provides a well-characterized benchmark that contrasts with the pan-subtype binding of xanomeline and the non-selectivity of carbachol . As established in Evidence Item 2 of Section 3, this binding-driven selectivity mechanism is mechanistically distinct from xanomeline's kinetics-driven functional selectivity, making CI-1017 the appropriate control for studies focused on binding-based subtype discrimination. This application is directly relevant for screening cascades in drug discovery programs targeting M1- or M4-selective allosteric modulators.

Neurochemistry of Corticostriatal Glutamatergic Transmission

CI-1017 is the tool compound of choice for in vivo microdialysis studies investigating M1 receptor-mediated regulation of striatal glutamate release. Its ability to selectively increase glutamate without altering aspartate concentrations , as established in Evidence Item 6 of Section 3, provides a clean neurochemical readout of M1-mediated facilitation of corticostriatal glutamatergic transmission. This selectivity is not achievable with acetylcholinesterase inhibitors, which broadly potentiate cholinergic tone, nor with non-selective muscarinic agonists, which simultaneously engage M2/M3 autoreceptors and heteroreceptors that modulate multiple neurotransmitter systems.

Quote Request

Request a Quote for 1-Azabicyclo[2.2.1]heptan-3-one, O-[3-(3-methoxyphenyl)-2-propyn-1-yl]oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.